molecular formula C72H75P B14179721 Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane CAS No. 861259-58-7

Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane

Cat. No.: B14179721
CAS No.: 861259-58-7
M. Wt: 971.3 g/mol
InChI Key: DPBHGRKDENXNIA-UHFFFAOYSA-N
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Description

Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is a complex organophosphorus compound known for its unique structural properties and reactivity. This compound is characterized by the presence of three bulky aryl groups attached to a central phosphorus atom, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane typically involves the reaction of phosphorus trichloride with 3,5-bis(2,4,6-trimethylphenyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the aryl groups are replaced by other substituents.

    Coordination: The phosphorus atom can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Halogenating agents such as bromine or chlorine are often used.

    Coordination: Transition metals like palladium or platinum are used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane exerts its effects is primarily through its role as a ligand. The bulky aryl groups create a steric environment around the phosphorus atom, which can influence the reactivity and selectivity of the metal center in catalytic processes. The compound can stabilize transition states and intermediates, thereby enhancing the efficiency of catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is unique due to the presence of multiple bulky aryl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity of catalytic reactions and improve the stability of metal complexes compared to other similar phosphines.

Properties

CAS No.

861259-58-7

Molecular Formula

C72H75P

Molecular Weight

971.3 g/mol

IUPAC Name

tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane

InChI

InChI=1S/C72H75P/c1-40-19-46(7)67(47(8)20-40)58-31-59(68-48(9)21-41(2)22-49(68)10)35-64(34-58)73(65-36-60(69-50(11)23-42(3)24-51(69)12)32-61(37-65)70-52(13)25-43(4)26-53(70)14)66-38-62(71-54(15)27-44(5)28-55(71)16)33-63(39-66)72-56(17)29-45(6)30-57(72)18/h19-39H,1-18H3

InChI Key

DPBHGRKDENXNIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C6=CC(=CC(=C6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C

Origin of Product

United States

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